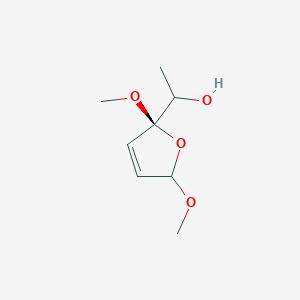

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol

Description

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is a chiral secondary alcohol featuring a 2,5-dimethoxy-substituted dihydrofuran ring. Its molecular formula is C₈H₁₄O₄, with a molecular weight of 174.196 g/mol and a specific rotation of +9° to +11° (20°C, 589 nm, c=1 in ethanol) . It exists as a viscous liquid at room temperature and is characterized by its enantiomeric purity (R-configuration), making it valuable in asymmetric synthesis and pharmaceutical intermediates .

Properties

Molecular Formula |

C8H14O4 |

|---|---|

Molecular Weight |

174.19 g/mol |

IUPAC Name |

1-[(5R)-2,5-dimethoxy-2H-furan-5-yl]ethanol |

InChI |

InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3/t6?,7?,8-/m1/s1 |

InChI Key |

OHXZDCYIALCSNL-KAVNDROISA-N |

Isomeric SMILES |

CC([C@]1(C=CC(O1)OC)OC)O |

Canonical SMILES |

CC(C1(C=CC(O1)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Fixed Bed Catalytic Process Using Furan and Methanol

A prominent industrial method involves a continuous fixed bed catalytic reaction where furan, methanol, and chlorine react in the presence of a Ti, V, Fe, Si series catalyst under controlled temperature (70-120 °C). The process steps are:

Raw Material Mixing: Furan, methanol, and an organic amine are mixed with a small amount of initiator to form a solution.

Reaction: The mixture is heated and gasified, then pumped into a fixed-bed reactor with the catalyst. Chlorine gas is introduced simultaneously for chloridized methoxylation.

Product Collection: The reaction mixture is cooled; acid gases are absorbed by water spray.

Post-Treatment: The reaction solution is extracted with an organic solvent and water, washed with sodium bicarbonate and salt water, dried, and distilled under vacuum to isolate pure 2,5-dimethoxy-2,5-dihydrofuran.

Continuous production reduces side reactions and environmental pollutants.

Chlorine replaces bromine, lowering costs and pollution.

Yields of about 89.1% with product purity of 98.2% were reported.

The boiling point of the purified product is 52-54 °C at 1.73 kPa.

| Step | Conditions/Details | Outcome |

|---|---|---|

| Raw material mixing | Furan, methanol, organic amine, initiator | Homogeneous solution |

| Reaction | Fixed bed reactor with Ti, V, Fe, Si catalyst; 70-120 °C; chlorine gas | High conversion, reduced side reactions |

| Product collection | Cooling, acid gas absorption | Reaction solution collected |

| Post-treatment | Organic solvent extraction, washing, drying, vacuum distillation | Pure 2,5-dimethoxy-2,5-dihydrofuran isolated |

This method significantly reduces production costs (~30%) and improves product quality compared to traditional bromine-based batch methods.

Traditional Bromine-Methanol Method (Historical Reference)

Earlier methods used bromine and methanol to brominate furan, followed by methoxylation. However, these methods suffered from:

High bromine consumption and cost.

Difficulties in continuous operation.

High side-product formation due to long reaction times.

Environmental pollution from bromine waste.

These drawbacks led to the development of the fixed bed catalytic process described above.

Electrochemical Synthesis

An alternative electrochemical method involves the reaction of 2,5-dihydrofuran with an alkanol under electrochemical conditions to form 2,5-dialkoxy-2,5-dihydrofurans. This method avoids the use of bromine but is less documented for large-scale preparation of the dimethoxy derivative. The process offers a cleaner alternative but requires specialized electrochemical setups.

Functionalization to (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol

While detailed specific procedures for the stereoselective synthesis of the (1R)-1-(2,5-dimethoxy-2,5-dihydrofuran-2-yl)ethanol are scarce in the available literature, general approaches include:

Utilizing the 2,5-dimethoxy-2,5-dihydrofuran as a synthetic equivalent for further transformations.

Employing tandem oxidative α-hydroxylation/β-acetalization reactions on suitable β-ketoamide precursors to introduce hydroxyl groups with stereocontrol, as demonstrated in related compounds.

Catalytic asymmetric additions or reductions to introduce the chiral ethanol moiety at the 1-position.

The tandem oxidative α-hydroxylation/β-acetalization method developed using phenyliodonium diacetate (PIDA) and NaOH in methanol at room temperature shows good yields (up to 78%) for related hydroxylated products and could be adapted for this compound's synthesis.

Analysis of Preparation Methods

Chemical Reactions Analysis

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

(1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol: has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Dihydrofuran Cores

Compound 1 : (±)-GC379 (7-[(4-Methyl-5-Oxo-2,5-Dihydrofuran-2-yl)Oxy]-6-Methoxy-4-Methyl-2H-1-Benzopyran-2-One)

- Structure : Contains a 4-methyl-5-oxo-dihydrofuran ring fused to a coumarin derivative.

- Physical Properties : White solid, melting point = 164°C , synthesized via nucleophilic substitution .

- Key Differences :

Compound 2 : (S)-1-((R)-3,4-Bis(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)ethane-1,2-diyl didecanoate (3b)

- Structure: Bis-esterified dihydrofuran with benzyloxy and decanoyl groups.

- Physical Properties : Colorless oil, molecular weight 702.89 g/mol , synthesized via esterification .

- Key Differences: High lipophilicity due to long alkyl chains vs. the target’s simpler methoxy/ethanol substituents.

Compound 3 : (1S)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol (S-Enantiomer)

- Structure : Stereoisomer of the target compound.

- Key Differences :

Functional Group Variations

Compound 4 : Stavudine Impurity A (1-[(2R,5S)-5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione)

- Structure : Dihydrofuran linked to a pyrimidine-dione moiety.

- Key Differences: Contains a hydroxymethyl group and heterocyclic base vs. methoxy/ethanol groups. Pharmaceutical relevance (antiretroviral impurity) vs. the target’s role as a synthetic intermediate .

Compound 5 : 2-Cyano-2-(3,4-dichloro-5-oxo-2,5-dihydrofuran-2-yl)acetamide

- Structure: Dichloro-substituted dihydrofuran with cyanoacetamide.

- Key Differences :

Physicochemical and Spectroscopic Comparisons

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol?

- Methodological Answer : The synthesis typically involves functionalization of the dihydrofuran core. For example, analogous compounds (e.g., diaryl esters) are synthesized via acylation using acyl chlorides in the presence of triethylamine (Et₃N) under inert conditions, followed by column chromatography for purification . Enzymatic resolution (e.g., using lipases or esterases) may be employed to achieve the (1R) stereochemical configuration, as seen in enantioselective acetylation/hydrolysis protocols .

Q. How is the stereochemical configuration (1R) confirmed for this compound?

- Methodological Answer : Chiral analytical techniques such as polarimetry, chiral HPLC, or enzymatic stereoselective assays are critical. For instance, enzymatic acetylation (e.g., using Candida antarctica lipase) can resolve enantiomers, followed by characterization via and NMR to confirm the configuration. Coupling constants in NMR spectra (e.g., diastereotopic protons in the dihydrofuran ring) also provide stereochemical evidence .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : and NMR are essential for confirming the dihydrofuran scaffold and substituent positions. For example, methoxy groups ( ppm) and ethanol moieties ( ppm for CH, ppm for CH) are diagnostic .

- Elemental Analysis : Matches between calculated and observed C/H percentages (e.g., C: 66.69% vs. 66.91%) validate purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and stereoselectivity in the synthesis?

- Methodological Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility, while low temperatures (−20°C to 0°C) minimize side reactions .

- Catalysts : Enzymatic catalysts (e.g., Pseudomonas fluorescens esterase) enhance enantiomeric excess (ee) in kinetic resolutions .

- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) resolves diastereomers .

Q. What challenges arise in resolving contradictions between spectroscopic and computational data for this compound?

- Methodological Answer : Discrepancies in NMR coupling constants or IR absorption bands may result from conformational flexibility (e.g., dihydrofuran ring puckering). Cross-validation with X-ray crystallography or DFT calculations (e.g., Gaussian 09 at B3LYP/6-31G* level) resolves such issues. For example, computed values for chair vs. boat conformers can align with experimental data .

Q. How does the dihydrofuran ring’s electronic environment influence reactivity in downstream derivatization?

- Methodological Answer : The electron-rich dihydrofuran ring undergoes electrophilic substitution at the 3- and 4-positions. Methoxy groups activate the ring toward oxidation (e.g., epoxidation) or nucleophilic additions. For example, BF-mediated deprotection of benzyl ethers on analogous structures proceeds with >90% efficiency under anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.